3-(2-Cyclopropyloxazol-5-YL)aniline
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Overview
Description
3-(2-Cyclopropyl-5-oxazolyl)benzenamine is a compound that features a benzene ring substituted with an oxazole ring and a cyclopropyl group The oxazole ring is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyclopropyl-5-oxazolyl)benzenamine typically involves the formation of the oxazole ring followed by the introduction of the cyclopropyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbene .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the use of more efficient catalysts for the cyclopropanation reaction .
Chemical Reactions Analysis
Types of Reactions
3-(2-Cyclopropyl-5-oxazolyl)benzenamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or oxazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed.
Major Products Formed
Oxidation: Oxazole N-oxides.
Reduction: Oxazoline or oxazolidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(2-Cyclopropyl-5-oxazolyl)benzenamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-Cyclopropyl-5-oxazolyl)benzenamine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The cyclopropyl group may enhance the compound’s binding affinity and selectivity for its targets. Pathways involved could include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(3´-Pyridyl)-5-phenyloxazole
- 2,5-Diphenyloxazole
- 3-(4-Methoxybenzylideneamino)oxazol-4-ylamino-2H-chromen-2-one
Uniqueness
3-(2-Cyclopropyl-5-oxazolyl)benzenamine is unique due to the presence of the cyclopropyl group, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
3-(2-cyclopropyl-1,3-oxazol-5-yl)aniline |
InChI |
InChI=1S/C12H12N2O/c13-10-3-1-2-9(6-10)11-7-14-12(15-11)8-4-5-8/h1-3,6-8H,4-5,13H2 |
InChI Key |
PAFUEZQADIDZHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=C(O2)C3=CC(=CC=C3)N |
Origin of Product |
United States |
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